molecular formula C6H9ClO2 B6212145 1-chloro-3-cyclopropoxypropan-2-one CAS No. 2282391-10-8

1-chloro-3-cyclopropoxypropan-2-one

Cat. No.: B6212145
CAS No.: 2282391-10-8
M. Wt: 148.6
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Description

1-chloro-3-cyclopropoxypropan-2-one is an organic compound with the molecular formula C6H9ClO2. It is characterized by the presence of a cyclopropyl group attached to a propanone backbone, with a chlorine atom at the first position and a cyclopropoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3-cyclopropoxypropan-2-one can be achieved through several methods. One common approach involves the reaction of 1-chloropropan-2-one with cyclopropanol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the cyclopropoxy group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-chloro-3-cyclopropoxypropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted derivatives like 1-azido-3-cyclopropoxypropan-2-one.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-chloro-3-cyclopropoxypropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-chloro-3-cyclopropoxypropan-2-one exerts its effects involves interactions with various molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting reactivity and binding properties. The compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in biological systems and potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 1-chloro-3-cyclopropoxypropan-2-one is unique due to the presence of the cyclopropyl group, which imparts significant ring strain and influences its chemical reactivity. This makes it distinct from other similar compounds and valuable for specific synthetic applications .

Properties

CAS No.

2282391-10-8

Molecular Formula

C6H9ClO2

Molecular Weight

148.6

Purity

95

Origin of Product

United States

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